N-(2-amino-6-chlorophenyl)methanesulfonamide
Description
N-(2-Amino-6-chlorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a phenyl ring substituted with an amino (-NH₂) group at the 2-position and a chlorine atom at the 6-position, linked to a methanesulfonamide (-SO₂NH₂CH₃) moiety. Its synthesis likely involves the reaction of methanesulfonyl chloride with 2-amino-6-chloroaniline, a method analogous to other methanesulfonamide preparations .
Properties
IUPAC Name |
N-(2-amino-6-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-13(11,12)10-7-5(8)3-2-4-6(7)9/h2-4,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHYQQCEUIJMRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-6-chlorophenyl)methanesulfonamide typically involves the reaction of 2-amino-6-chlorobenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of N-(2-amino-6-chlorophenyl)methanesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-6-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of N-(2-amino-6-chlorophenyl)methanesulfonamide.
Reduction: Amino derivatives with the chlorine atom replaced by an amine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-amino-6-chlorophenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-amino-6-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The amino group and the methanesulfonamide moiety play crucial roles in its binding to target proteins or enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Substituent Position and Conformational Effects
- N-(2-Methylphenyl)methanesulfonamide and N-(3-Methylphenyl)methanesulfonamide (): DFT studies reveal that substituent position (ortho vs. meta) significantly affects molecular conformation and vibrational spectra. For example, ortho-methyl substituents induce greater steric hindrance and torsional strain compared to meta-methyl analogs, altering NMR chemical shifts and vibrational transitions. Similarly, the 2-amino-6-chloro substituents in the target compound likely impose distinct conformational constraints, influencing hydrogen bonding and crystal packing .
- N-(2-Chlorophenyl)-N′-(2-methylphenyl)succinamide (): Structural analysis shows that ortho substituents (e.g., -Cl, -CH₃) on phenyl rings result in larger dihedral angles (62.0°) between the benzene ring and the amide segment compared to meta-substituted analogs (43.5°). This suggests that the 2-amino-6-chloro arrangement in the target compound may similarly increase torsional angles, affecting molecular rigidity and intermolecular interactions .
Electronic Effects of Substituents
- N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide (): The nitro (-NO₂) group is a strong electron-withdrawing substituent, significantly deactivating the aromatic ring. In contrast, the amino (-NH₂) group in the target compound is electron-donating, which may enhance solubility and hydrogen-bonding capacity. The chlorine atom (electron-withdrawing) at the 6-position balances this effect, creating a polarized electronic environment that could influence reactivity in nucleophilic or electrophilic reactions .
- Sulfonylurea Herbicides (): Compounds like metsulfuron-methyl contain sulfonamide moieties attached to triazine rings. While structurally distinct, the substituents on the aryl group (e.g., methoxy, methyl) modulate herbicidal activity by altering electron density and steric bulk. The target compound’s amino and chloro substituents may similarly affect bioactivity, though its primary applications remain unexplored in the provided evidence .
Key Data Tables
Table 1: Structural and Electronic Comparison
Biological Activity
N-(2-amino-6-chlorophenyl)methanesulfonamide, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds, supported by relevant data tables and case studies.
Chemical Structure and Properties
N-(2-amino-6-chlorophenyl)methanesulfonamide features a unique arrangement of functional groups that enhance its biological activity. The presence of an amino group and a methanesulfonamide moiety is critical for its interaction with biological targets. This compound is structurally related to other chlorinated phenylsulfonamides, which are known for their pharmacological properties.
The biological activity of N-(2-amino-6-chlorophenyl)methanesulfonamide is primarily attributed to its ability to interact with specific molecular targets. The mechanism involves:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in inflammatory and cancer pathways.
- Receptor Modulation : It acts on receptors such as bradykinin B1, influencing pain and inflammatory responses.
- Induction of Apoptosis : Similar compounds have demonstrated the ability to promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways .
Antimicrobial Properties
N-(2-amino-6-chlorophenyl)methanesulfonamide exhibits significant antimicrobial activity. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.
Anticancer Activity
Research has highlighted its potential as an anticancer agent. For instance, it has been evaluated against several cancer cell lines, demonstrating cytotoxic effects. The compound's IC50 values against specific cell lines are summarized in Table 1.
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 4.5 |
| HeLa (Cervical) | 3.8 |
| MDA-MB-231 (Breast) | 5.1 |
Similar Compounds
The biological activity of N-(2-amino-6-chlorophenyl)methanesulfonamide can be compared to other related compounds such as:
- N-(2-amino-4-chlorophenyl)methanesulfonamide
- N-(2-amino-5-chlorophenyl)methanesulfonamide
These compounds share structural similarities but differ in their biological profiles due to variations in substituent positions on the aromatic ring. This uniqueness contributes to their distinct pharmacological effects .
Case Studies
- Study on Anticancer Effects : A study involving N-(2-amino-6-chlorophenyl)methanesulfonamide demonstrated its ability to induce apoptosis in A549 cells through mitochondrial pathway activation. The results indicated a significant reduction in cell viability at concentrations above 5 μM .
- Antimicrobial Evaluation : In another study, the compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) ranging from 12 to 25 μg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
